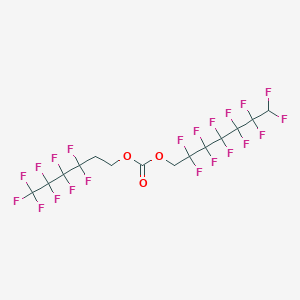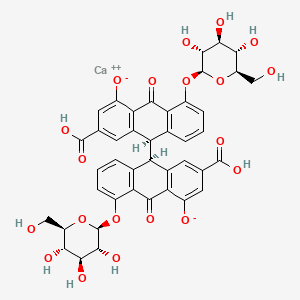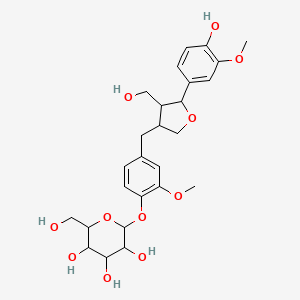
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Reduction reactions can convert the carbonate group to corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous base, often at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted carbonates.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The fluorine atoms in the compound contribute to its high electronegativity, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of multiple fluorine atoms and the carbonate functional group. This combination imparts distinct properties such as high thermal stability, chemical inertness, and low surface energy, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H4F10O3 |
|---|---|
Molecular Weight |
326.09 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H4F10O3/c8-4(9,6(13,14)7(15,16)17)1-19-3(18)20-2-5(10,11)12/h1-2H2 |
InChI Key |
HSDHGTCQWZYPAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


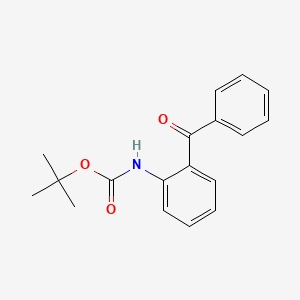
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
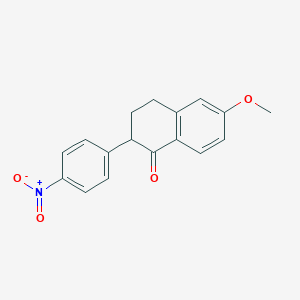
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)
